2-Methylbenzo[d]oxazol-6-yl acetate
Overview
Description
2-Methylbenzo[d]oxazol-6-yl acetate is a chemical compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol . It is a derivative of benzoxazole, a heterocyclic compound known for its wide range of applications in medicinal chemistry due to its diverse pharmacological activities .
Preparation Methods
The synthesis of 2-Methylbenzo[d]oxazol-6-yl acetate can be achieved through various methods. One common approach involves the cyclization of N-phenylacetamides catalyzed by palladium acetate in the presence of potassium persulfate (K2S2O8) and trifluoromethanesulfonic acid (TfOH). This method provides moderate to excellent yields and is considered a facile procedure for preparing benzoxazole derivatives . Industrial production methods often involve similar catalytic processes to ensure high efficiency and yield.
Chemical Reactions Analysis
2-Methylbenzo[d]oxazol-6-yl acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include palladium acetate, potassium persulfate, and trifluoromethanesulfonic acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methylbenzo[d]oxazol-6-yl acetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as an intermediate in the synthesis of various biologically active compounds, including antibacterial, antifungal, and anticancer agents . In medicinal chemistry, benzoxazole derivatives are known for their pharmacological activities, such as anti-inflammatory, antimycobacterial, antihistamine, and antiparkinson effects .
Mechanism of Action
The mechanism of action of 2-Methylbenzo[d]oxazol-6-yl acetate involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives have been shown to inhibit the activity of certain enzymes and receptors, leading to their pharmacological effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
2-Methylbenzo[d]oxazol-6-yl acetate can be compared with other benzoxazole derivatives, such as:
2-Phenylbenzoxazole: Known for its antibacterial and antifungal activities.
2-Aminobenzoxazole: Used in the synthesis of various pharmaceuticals.
2-Methylbenzoxazole: Similar in structure but lacks the acetate group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other benzoxazole derivatives .
Properties
IUPAC Name |
(2-methyl-1,3-benzoxazol-6-yl) acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-6-11-9-4-3-8(14-7(2)12)5-10(9)13-6/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YILMPTWYTJBHCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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